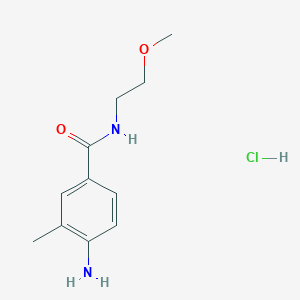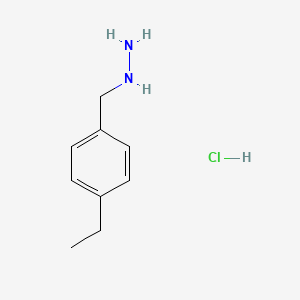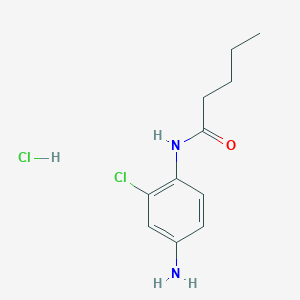
4-Amino-N-(2-methoxyethyl)-3-methylbenzamide hydrochloride
Übersicht
Beschreibung
4-Amino-N-(2-methoxyethyl)-3-methylbenzamide hydrochloride, also known as 4-amino-N-(2-methoxyethyl)benzamide, is a chemical compound with the molecular formula C10H14N2O2 . It has a molecular weight of 194.23 . The compound is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The InChI code for 4-Amino-N-(2-methoxyethyl)-3-methylbenzamide hydrochloride is 1S/C10H14N2O2/c1-14-7-6-12-10(13)8-2-4-9(11)5-3-8/h2-5H,6-7,11H2,1H3,(H,12,13) . This code provides a detailed representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 402.5±30.0 °C and a predicted density of 1.132±0.06 g/cm3 . Its pKa is predicted to be 15.09±0.46 .Wissenschaftliche Forschungsanwendungen
Polarizability and Refractivity Studies
Research has investigated the molar refraction and polarizability of antiemetic drugs closely related to the specified compound, focusing on their physical properties in solution. For instance, a study on the antiemetic drug 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide hydrochloride monohydrate explored its density and refractive index in aqueous solutions, revealing significant polarizability effects with increased drug concentration (Sawale et al., 2016).
Molecular Structure Analysis
Another area of research focuses on the molecular structure of compounds similar to 4-Amino-N-(2-methoxyethyl)-3-methylbenzamide hydrochloride. Studies have utilized X-ray diffraction and density functional theory (DFT) calculations to understand the molecular geometry and the influence of intermolecular interactions on compounds with a similar chemical structure (Karabulut et al., 2014).
Metabolism and Pharmacokinetics
Research on the metabolism and pharmacokinetics of structurally related compounds has also been conducted. For example, the metabolism of N-(3,5-dichloropyrid-4-yl)-3-cyclopentyloxy-4-methoxybenzamide and its detection in rat and mouse plasma have been studied to understand its hydrolysis and potential pharmacological effects (Cassidy et al., 2000).
Antineoplastic Agents
Further research has explored the synthesis and biological evaluation of antineoplastic agents derived from similar compounds. These studies focus on their effectiveness against cancer cell lines and their interaction with biological targets, such as tubulin polymerization (Pettit et al., 2003).
Electrochemical Oxidation and Antioxidant Activity
The electrochemical oxidation of amino-substituted benzamides, closely related to the specified compound, has been examined for its potential antioxidant activity. This research contributes to understanding the mechanisms behind the free radical scavenging activity of such compounds (Jovanović et al., 2020).
Bactericidal Activity
Some studies have assessed the bactericidal activity of benzamide derivatives against resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA), indicating potential applications in developing new antimicrobial agents (Zadrazilova et al., 2015).
Eigenschaften
IUPAC Name |
4-amino-N-(2-methoxyethyl)-3-methylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-8-7-9(3-4-10(8)12)11(14)13-5-6-15-2;/h3-4,7H,5-6,12H2,1-2H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRRVPPBTBFPOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCCOC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2-(5-Chloro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride](/img/structure/B3095944.png)

![[2-(2-Ethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride](/img/structure/B3095953.png)
![{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}amine dihydrochloride](/img/structure/B3095955.png)


![{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}amine dihydrochloride](/img/structure/B3095984.png)


![[2-(Dimethylamino)-3-pyridinyl]methanol hydrochloride](/img/structure/B3095998.png)
![[2-Methoxy-1-(2-pyridinyl)ethyl]amine dihydrochloride](/img/structure/B3096004.png)
![(1-Imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)amine dihydrochloride](/img/structure/B3096007.png)